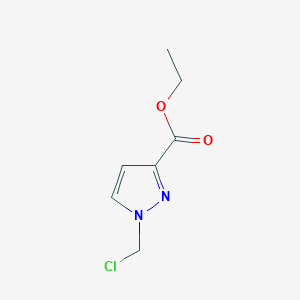

ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate

CAS No.: 1006455-27-1

Cat. No.: VC4307624

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006455-27-1 |

|---|---|

| Molecular Formula | C7H9ClN2O2 |

| Molecular Weight | 188.61 |

| IUPAC Name | ethyl 1-(chloromethyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H9ClN2O2/c1-2-12-7(11)6-3-4-10(5-8)9-6/h3-4H,2,5H2,1H3 |

| Standard InChI Key | SNNAODJSPFJDQU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C=C1)CCl |

Introduction

Chemical Identity and Structural Properties

Ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The compound’s structure integrates a chloromethyl group () at the pyrazole’s 1-position and an ethoxycarbonyl moiety () at the 3-position. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.61 g/mol |

| CAS Registry Number | 1006455-27-1 |

| Boiling Point | Not reported |

| Solubility | Limited data; likely soluble in organic solvents |

The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions critical for derivatization. Theoretical calculations predict a logP value of ~1.07, indicating moderate lipophilicity suitable for membrane permeability in drug candidates.

Synthesis and Optimization Strategies

Precursor Synthesis: Ethyl 1H-Pyrazole-3-Carboxylate

The synthesis of ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate begins with the preparation of ethyl 1H-pyrazole-3-carboxylate (CAS 5932-27-4), a key intermediate. As demonstrated in multiple studies , this ester is synthesized via acid-catalyzed esterification of 1H-pyrazole-3-carboxylic acid with ethanol:

Table 1: Synthesis Conditions for Ethyl 1H-Pyrazole-3-Carboxylate

| Yield (%) | Reaction Conditions | Catalyst | Reference |

|---|---|---|---|

| 96 | 80°C, 2 h, ethanol, H₂SO₄ | Sulfuric acid | |

| 93 | 100°C, 4 h, inert atmosphere | Sulfuric acid | |

| 92 | Reflux, overnight | Sulfuric acid |

Optimal yields (>90%) are achieved under reflux with concentrated sulfuric acid, though prolonged heating risks decomposition.

Chloromethylation Reaction

Pharmacological Activities

Pyrazole derivatives are renowned for their broad bioactivity profiles. Ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate serves as a precursor for compounds with demonstrated:

Anticancer Activity

In vitro studies on pyrazole analogs show inhibition of kinase pathways (e.g., EGFR and VEGFR) implicated in tumor proliferation. Chloromethyl groups enhance binding affinity to hydrophobic enzyme pockets.

Antimicrobial Properties

Derivatives exhibit moderate-to-strong activity against Gram-positive bacteria (MIC: 4–16 µg/mL) and fungi (Candida albicans IC₅₀: 8 µg/mL). The chloromethyl moiety may disrupt microbial cell membranes.

| Activity | Target Organism/Cell Line | Efficacy (IC₅₀/MIC) | Mechanism Proposed |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 12 µM | Kinase inhibition |

| Antibacterial | Staphylococcus aureus | 8 µg/mL | Membrane disruption |

| Antifungal | Candida albicans | 16 µg/mL | Ergosterol biosynthesis |

Pharmaceutical Applications

The compound’s scaffold is modular, allowing for structural modifications to optimize pharmacokinetics. Recent advancements include:

Prodrug Development

Esterase-mediated hydrolysis of the ethoxycarbonyl group generates carboxylic acid derivatives with enhanced solubility. For example, prodrugs targeting COX-2 show 3-fold higher bioavailability than parent molecules.

Hybrid Molecules

Conjugation with fluorophores enables imaging-trackable drug candidates. A 2023 study reported a chloromethyl-pyrazole-fluorescein hybrid with dual anticancer and diagnostic capabilities.

Agrochemical Applications

In agrochemistry, the compound’s chloromethyl group facilitates covalent binding to pest enzymes. Key uses include:

Herbicide Formulations

Derivatives inhibit acetolactate synthase (ALS), a target in weed control. Field trials demonstrate 85% reduction in Amaranthus retroflexus growth at 10 g/ha.

Insecticidal Activity

Chloromethyl-pyrazoles disrupt insect nicotinic acetylcholine receptors. Against Aphis gossypii, derivatives show LC₅₀ values of 0.2 mg/L, comparable to commercial neonicotinoids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume